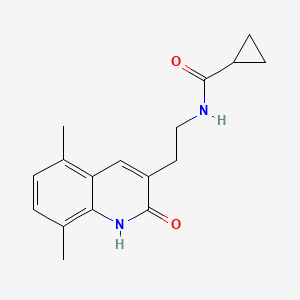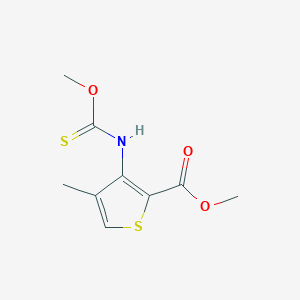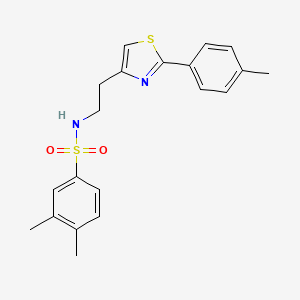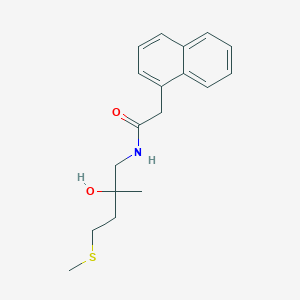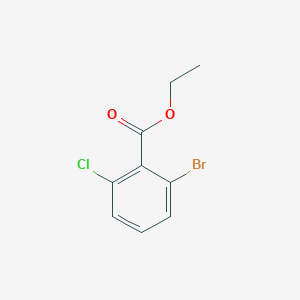
Ethyl 2-bromo-6-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-6-chlorobenzoate is an organic compound. It is a derivative of benzoic acid with a bromine atom at the 2nd position and a chlorine atom at the 6th position of the benzene ring . The compound also has an ethyl ester group attached to the carboxyl group of the benzoic acid . It is a white to light yellow crystal powder .
Molecular Structure Analysis
The molecular formula of this compound is C9H8BrClO2 . The compound has a bromine atom at the 2nd position and a chlorine atom at the 6th position of the benzene ring . It also has an ethyl ester group attached to the carboxyl group of the benzoic acid .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.52 . It has a refractive index of 1.56 and a density of 1.55 g/mL at 25 °C . The compound is a white to light yellow crystal powder .
Applications De Recherche Scientifique
Synthesis of Angiotensin II Antagonist The compound has been utilized in the synthesis of complex molecules, such as the angiotensin II antagonist SK&F 106686, demonstrating its role in the creation of pharmacologically active agents. This synthesis involves a phase transfer catalyzed bromoethylation, showcasing the compound's utility in multi-step organic syntheses (Pridgen et al., 1998).
Reformatsky Reaction In another study, ethyl 2-bromo-6-chlorobenzoate-like structures have been used in novel cycloaromatization reactions via the Reformatsky reaction, highlighting its importance in constructing substituted ethyl 2-hydroxy-6-methylthiobenzoates and expanding the toolbox for synthetic organic chemistry (Datta et al., 1988).
Phosphine-Catalyzed Annulation this compound and its analogs have been employed in phosphine-catalyzed [4 + 2] annulations, leading to the formation of highly functionalized tetrahydropyridines. This work demonstrates the compound's versatility in facilitating regioselective annulation reactions, contributing to the synthesis of complex nitrogen-containing heterocycles (Zhu et al., 2003).
Radical Cyclization onto Azoles Research has also explored the use of 2-(2-Bromophenyl)ethyl groups, resembling the this compound framework, as building blocks in radical cyclization reactions onto azoles. This methodology facilitates the synthesis of tri- and tetra-cyclic heterocycles, underlining the compound's potential in constructing complex molecular architectures (Allin et al., 2005).
Miniemulsion Polymerization Furthermore, derivatives of this compound have been applied in miniemulsion polymerization as stabilizers and macroinitiators under AGET ATRP conditions. This highlights its relevance in materials science and polymer chemistry, particularly in the development of novel polymerization techniques (Stoffelbach et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-bromo-6-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAFFKVKFWFUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-diethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2678703.png)

![methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2678706.png)

